molecular formula C19H20ClN3O2 B277858 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Katalognummer B277858
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: IPGHAGDRQFWJDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various types of cancer. Sorafenib was first approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

Wirkmechanismus

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. The MAPK/ERK pathway is activated in many types of cancer and promotes cell proliferation, survival, and angiogenesis. By inhibiting RAF kinases, Sorafenib blocks the activation of the MAPK/ERK pathway and reduces cell proliferation and angiogenesis. Sorafenib also inhibits VEGFR 2 and 3, which are involved in angiogenesis, and PDGFR β, which is involved in cell proliferation and survival. By inhibiting these receptors, Sorafenib reduces angiogenesis and tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sorafenib inhibits cell proliferation and induces apoptosis in cancer cells. Sorafenib also inhibits angiogenesis and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that Sorafenib reduces tumor growth and metastasis in animal models of cancer. Sorafenib has also been shown to have anti-angiogenic and anti-inflammatory effects in animal models of arthritis and colitis.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has limitations for lab experiments. It is a non-specific kinase inhibitor that can inhibit the activity of multiple kinases. This can make it difficult to determine the specific target of Sorafenib in a particular experiment. Sorafenib is also a cytotoxic agent that can induce cell death in non-cancer cells, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the research of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other therapeutic agents for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate the use of Sorafenib in other types of cancer, such as lung cancer and breast cancer. Sorafenib has shown promising results in preclinical studies of these cancers. Finally, there is a need to develop more specific kinase inhibitors that can target the specific kinases involved in cancer without inhibiting other kinases. This will improve the efficacy and reduce the side effects of kinase inhibitors like Sorafenib.

Synthesemethoden

The synthesis of Sorafenib involves a multi-step process that starts with the condensation of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine to form 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-(4-chloroanilino)-4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including RCC, HCC, and thyroid cancer. It has also been investigated for its anti-angiogenic and anti-inflammatory properties. Sorafenib inhibits the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) β, and c-KIT. By inhibiting these kinases, Sorafenib blocks cell proliferation, angiogenesis, and tumor growth.

Eigenschaften

Produktname

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Molekularformel

C19H20ClN3O2

Molekulargewicht

357.8 g/mol

IUPAC-Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-8-3-2-7-17(18)21-19(25)15-5-4-6-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI-Schlüssel

IPGHAGDRQFWJDW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.